molecular formula C8H15N3O B1528699 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine CAS No. 1341419-93-9

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1528699
CAS No.: 1341419-93-9
M. Wt: 169.22 g/mol
InChI Key: MQUMWJCJIIBENO-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methoxyethyl Group: The pyrazole ring is then reacted with 2-methoxyethyl halide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

    Introduction of Ethanamine Moiety: The final step involves the reaction of the substituted pyrazole with ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethanamine
  • 2-Methoxyethylamine
  • 1-Methoxy-2-aminoethane

Uniqueness

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both a pyrazole ring and an ethanamine moiety, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure C8H12N2O\text{Chemical Structure }\text{C}_8\text{H}_{12}\text{N}_2\text{O}

Molecular Formula: C₈H₁₂N₂O
Molecular Weight: 168.19 g/mol
CAS Number: 1341419-93-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with ethylene glycol derivatives under controlled conditions. The process yields a compound that can be further purified through crystallization or chromatography.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have demonstrated antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

In vitro studies have shown that 1H-pyrazole derivatives can inhibit critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Some pyrazole compounds have been evaluated for their antimicrobial effects against various pathogens. For example, certain derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models
    A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced antiproliferative activity against MDA-MB-231 cells. The introduction of methoxy groups increased potency due to improved interactions with cellular targets .
  • Inflammation Model
    In a murine model of inflammation, a related pyrazole compound showed a marked reduction in paw edema when administered at varying doses, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Screening
    The compound was screened against several bacterial strains, revealing moderate activity against Gram-positive bacteria, which supports its potential use in developing new antimicrobial therapies .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of pyrazole-based compounds. Key findings include:

ModificationEffect on Activity
Addition of methoxy groupsIncreased anticancer potency
Substitution at the 4-positionEnhanced anti-inflammatory effects
Alteration of side chainsVariable antimicrobial activity

Properties

IUPAC Name

1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-7(9)8-5-10-11(6-8)3-4-12-2/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUMWJCJIIBENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.